3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[5-(3-hydroxypropyl)-3,4-dihydro-2H-1,5-benzodiazepin-1-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-12-4-10-16-8-3-9-17(11-5-13-19)15-7-2-1-6-14(15)16/h1-2,6-7,18-19H,3-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKDNCDMHSVZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N(C1)CCCO)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors, such as ortho-diamines and ketones, under acidic or basic conditions.
Introduction of Hydroxypropyl Groups: The hydroxypropyl groups can be introduced via alkylation reactions, where the benzodiazepine core is reacted with 3-chloropropanol in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. This would include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For more efficient and scalable production.
Automated Purification Systems: To handle large volumes and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxypropyl groups.
Reduction Products: Dihydrobenzodiazepines.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study the effects of benzodiazepine derivatives on biological systems. Its hydroxypropyl groups may influence its interaction with biological targets.
Medicine
Medically, this compound could be explored for its potential anxiolytic, sedative, or anticonvulsant properties, similar to other benzodiazepines. Research could focus on its efficacy and safety profile compared to existing medications.
Industry
In the industrial sector, this compound might be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol likely involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines typically enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. The hydroxypropyl groups may modify its binding affinity and efficacy at these receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other benzodiazepines and benzimidazole derivatives. Key comparisons include:
Key Findings
Hydrophilicity vs. Lipophilicity :
- The 3-hydroxypropyl groups in the target compound likely improve aqueous solubility compared to diazepam, which has hydrophobic methyl and chloro groups. This aligns with synthetic strategies to enhance bioavailability in CNS-targeted drugs .
- In contrast, trifluoromethyl-substituted analogs (e.g., 3-[5-(Trifluoromethyl)-...propan-1-ol) prioritize lipophilicity, favoring blood-brain barrier penetration .
Biological Activity: Benzimidazolium salts with similar hydroxypropyl substituents (e.g., compounds 18–20) exhibit anti-proliferative activity in cancer cell lines, suggesting that the hydroxypropyl motif may contribute to interactions with cellular targets .
Synthetic Accessibility :
Biological Activity
The compound 3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol is a derivative of the benzodiazepine class, known for its diverse biological activities, particularly in the central nervous system (CNS). This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 264.36 g/mol. Its structure includes a benzodiazepine core modified with a hydroxypropyl group and a propanol moiety.
Biological Activity Overview
Benzodiazepines are primarily recognized for their anxiolytic, sedative, and muscle relaxant properties. The specific compound under review has been studied for its potential effects on anxiety and other neuropharmacological activities.
Research indicates that benzodiazepines exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmission within the CNS. This modulation leads to increased neuronal inhibition and contributes to the anxiolytic effects observed in behavioral models.
Case Studies and Experimental Data
- Anxiolytic Activity : A study evaluating the anxiolytic effects of similar benzodiazepine derivatives found that they significantly reduced anxiety-like behavior in rodent models. The compound was administered orally and assessed using the elevated plus maze and open field tests. Results indicated a dose-dependent reduction in anxiety behaviors (LD50 values were determined) .
- Cytotoxicity Assessment : The cytotoxicity of related tetrahydrobenzodiazepine derivatives was evaluated in vitro. The findings suggested that while these compounds exhibited potent biological activity against certain cell lines, they maintained a favorable safety profile with high selectivity indices .
- Neuropharmacological Effects : Another study focused on the central nervous system effects of a closely related compound, demonstrating significant improvements in memory retention and reduced sedation compared to traditional benzodiazepines .
Comparative Analysis of Benzodiazepine Derivatives
The following table summarizes key biological activities observed in various benzodiazepine derivatives:
| Compound Name | Anxiolytic Activity | Cytotoxicity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | High | Low | Moderate |
| Compound B | Moderate | Moderate | High |
| 3-Hydroxypropyl Benzodiazepine | High | Low | High |
Q & A
Q. What are the common synthetic routes for synthesizing 3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol, and what analytical techniques validate its purity?
The compound is typically synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of its benzodiazepine core and hydroxypropyl side chains. Key steps include:
- Cyclocondensation : Formation of the tetrahydrobenzodiazepine ring using precursors like 1,2-phenylenediamine derivatives.
- Side-chain introduction : Alkylation or hydroxypropylation via Grignard reagents or propylene oxide .
- Purification : Column chromatography (silica gel, methanol/chloroform gradients) or recrystallization.
Q. Validation methods :
Q. How is the structural conformation of this benzodiazepine derivative characterized, and what computational tools support this analysis?
The molecule’s bicyclic core and hydroxypropyl substituents are analyzed using:
- Density Functional Theory (DFT) : To model electronic properties and optimize geometry .
- Molecular docking : For preliminary assessment of receptor-binding interactions (e.g., G-protein-coupled receptors) .
- Torsional angle analysis : NMR-derived coupling constants (e.g., ) validate rotational freedom of hydroxypropyl groups .
Q. Key data :
| Parameter | Value (DFT/NMR) | Significance |
|---|---|---|
| Dihedral angle (C-N-C-O) | 120°–135° | Indicates restricted rotation in core |
| (propyl chain) | 6–8 Hz | Confirms staggered conformation |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data, such as variable receptor-binding affinities?
Discrepancies often arise from assay conditions or stereochemical variations:
- Assay standardization : Use uniform buffer systems (e.g., Tris-HCl, pH 7.4) and control for temperature (25°C vs. 37°C) .
- Enantiomeric separation : Chiral HPLC or capillary electrophoresis to isolate stereoisomers, as minor enantiomers may exhibit antagonistic effects .
- Structural analogs : Compare with derivatives like silodosin (a related benzodiazepine) to identify critical pharmacophoric elements .
Case study :
A 2021 study found 10-fold differences in α1-adrenoceptor binding due to protonation states of the diazepine nitrogen. Adjusting pH from 6.5 to 7.4 increased from 12 nM to 85 nM .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies without altering its core pharmacophore?
- Prodrug design : Esterification of hydroxypropyl groups (e.g., acetyl or phosphate esters) enhances membrane permeability. Hydrolysis in vivo regenerates the active form .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to balance solubility and cytotoxicity .
- Nanocarriers : Liposomal encapsulation improves plasma half-life (e.g., 8-hour sustained release in murine models) .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Crystallization hurdles include conformational flexibility and hygroscopicity:
- Co-crystallization : Add co-formers (e.g., tartaric acid) to stabilize specific conformers via hydrogen bonding .
- Temperature gradients : Slow cooling (0.1°C/min) from 40°C to 4°C in ethanol/water (70:30) yields diffraction-quality crystals .
- Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-freezing to prevent ice formation .
Example :
A 2011 study achieved 1.8 Å resolution using 2-propanol as the anti-solvent, revealing a chair conformation in the diazepine ring and intramolecular H-bonding between hydroxyl groups .
Q. What methodologies quantify structure-activity relationships (SAR) for modifying the hydroxypropyl substituents?
- Parallel synthesis : Generate analogs with varied alkyl chain lengths (e.g., ethyl to pentyl) and test against target receptors .
- Free-Wilson analysis : Statistically correlate substituent position (e.g., meta vs. para hydroxypropyl) with IC50 values .
- MD simulations : Track ligand-receptor dynamics (e.g., RMSD < 2 Å over 100 ns) to identify critical binding residues .
Key finding :
Shortening the hydroxypropyl chain from C3 to C2 reduced serotonin receptor affinity by 50%, highlighting the role of chain length in hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
